molecular formula C10H10BNO2 B8119214 (7-Methylquinolin-3-yl)boronic acid

(7-Methylquinolin-3-yl)boronic acid

Cat. No.: B8119214
M. Wt: 187.00 g/mol
InChI Key: MYBGGJVJAOBNSA-UHFFFAOYSA-N
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Description

(7-Methylquinolin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (7-Methylquinolin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (7-Methylquinolin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (7-Methylquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. This process facilitates the formation of a new carbon-carbon bond. The boronic acid group can also interact with other functional groups through oxidation or substitution reactions, leading to the formation of various products .

Comparison with Similar Compounds

Uniqueness: (7-Methylquinolin-3-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its methyl group at the 7-position of the quinoline ring can influence the electronic properties and steric hindrance, affecting its behavior in various reactions compared to other boronic acids .

Properties

IUPAC Name

(7-methylquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-5-9(11(13)14)6-12-10(8)4-7/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGGJVJAOBNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C(C=C2)C)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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